molecular formula C27H33N3O B11405518 4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B11405518
M. Wt: 415.6 g/mol
InChI Key: SQZYTSAUSCUUDK-UHFFFAOYSA-N
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Description

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core, a benzimidazole ring, and a cyclohexylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the cyclohexylethyl group. The final step involves the formation of the pyrrolidinone core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the pyrrolidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.

    Pyrrolidinone Derivatives: Compounds such as piracetam and levetiracetam, which contain the pyrrolidinone core, are known for their neuroprotective effects.

Uniqueness

4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C27H33N3O

Molecular Weight

415.6 g/mol

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H33N3O/c1-19-14-20(2)16-23(15-19)30-18-22(17-26(30)31)27-28-24-10-6-7-11-25(24)29(27)13-12-21-8-4-3-5-9-21/h6-7,10-11,14-16,21-22H,3-5,8-9,12-13,17-18H2,1-2H3

InChI Key

SQZYTSAUSCUUDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5CCCCC5)C

Origin of Product

United States

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